1,2-Dichloro-1,2-difluoroethanesultone
CAS No.:
Cat. No.: VC13628816
Molecular Formula: C2Cl2F2O3S
Molecular Weight: 212.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2Cl2F2O3S |
|---|---|
| Molecular Weight | 212.99 g/mol |
| IUPAC Name | 3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide |
| Standard InChI | InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1 |
| Standard InChI Key | KWRQXDXVZPBVQK-UHFFFAOYSA-N |
| SMILES | C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl |
| Canonical SMILES | C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide, reflects its four-membered oxathietane ring system with two chlorine and two fluorine atoms attached to adjacent carbons, alongside a sulfone group () . The SMILES notation confirms this arrangement, while the InChIKey provides a unique identifier for its stereochemical configuration.
Table 1: Key Identifiers of 1,2-Dichloro-1,2-difluoroethanesultone
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2268-24-8 | |
| Molecular Formula | ||
| Molecular Weight | 212.99 g/mol | |
| SMILES | ||
| InChIKey |
Physicochemical Properties
Thermal and Physical Characteristics
Data for the sultone remain limited, but inferences from structurally similar compounds provide insights:
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Boiling Point: Comparable halogenated ethanes (e.g., 1,2-dichloro-1,2-difluoroethane, CAS 431-06-1) exhibit boiling points of 58–59°C . The sulfone group likely increases polarity, raising the boiling point beyond this range.
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Density: Analogous HCFCs like HCFC-132b (CAS 1649-08-7) have densities of ~1.466 g/cm³ , suggesting the sultone’s density exceeds 1.5 g/cm³ due to the sulfone moiety.
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Refractive Index: Expected to align with values near 1.376 (observed in non-sultone analogs) .
Table 2: Inferred Physical Properties
| Property | Estimated Value | Basis |
|---|---|---|
| Boiling Point | >60°C | Sulfone group polarity |
| Density | ~1.5–1.6 g/cm³ | Comparison to HCFC-132b |
| Refractive Index | 1.37–1.40 | Halogenated ethanes |
Chemical Reactivity and Applications
Reactivity Profile
The sultone’s structure predisposes it to ring-opening reactions, a hallmark of sulfonate esters. Potential reactions include:
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Nucleophilic Attack: Hydrolysis to yield sulfonic acids or alcohols under acidic/basic conditions.
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Radical Substitution: Fluorine or chlorine replacement in the presence of catalysts .
Industrial and Synthetic Utility
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Chemical Intermediate: Used in synthesizing fluorinated polymers or agrochemicals, leveraging its dual halogenation sites .
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Refrigerant Production: As an HCFC derivative, it may serve as a precursor in manufacturing hydrofluorocarbons (HFCs) like HFC-134a .
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Pharmaceutical Chemistry: Sultones are employed in prodrug design due to their hydrolytic stability.
Regulatory and Research Outlook
Future Research Directions
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Toxicokinetic Studies: Elucidate metabolic pathways and ecotoxicological impacts.
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Alternative Syntheses: Develop greener routes to minimize halogen waste.
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Application Expansion: Explore roles in battery electrolytes or specialty polymers.
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